molecular formula C18H20N2O4S B2694922 N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954038-80-3

N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B2694922
CAS RN: 954038-80-3
M. Wt: 360.43
InChI Key: IXUJGFHMJJDMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a complex chemical compound with potential applications in various fields of research and industry. It’s a part of a class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single-crystal X-ray crystallographic studies . The compounds were characterized by Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

  • Synthesis and Characterization for Diverse Applications : Compounds related to N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide have been synthesized and characterized for their potential use in various fields, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) in their study synthesized derivatives of Celecoxib, which showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).

  • Antimicrobial and Antiproliferative Activity : Several studies have focused on the synthesis and evaluation of N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide derivatives for their antimicrobial and antiproliferative activities. For instance, Somayeh Motavallizadeh et al. (2014) synthesized novel derivatives that showed potential as antiproliferative agents against various cancer cell lines (Somayeh Motavallizadeh et al., 2014).

  • Carbonic Anhydrase Inhibition : Benzenesulfonamide derivatives, including those structurally related to N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, have been shown to be effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. A study by A. Nocentini et al. (2016) synthesized benzenesulfonamide compounds that were effective inhibitors of human carbonic anhydrase isoforms (A. Nocentini et al., 2016).

  • Potential in Treating Neurological Disorders : Some studies have investigated the potential of N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide derivatives in treating neurological disorders. For example, S. Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological disorders (S. Röver et al., 1997).

  • Catalysis and Synthetic Applications : Benzenesulfonamide derivatives have been utilized in catalysis and synthetic applications. O. Familoni (2002) highlighted the use of metalated sulfonamides, including those structurally related to N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, in heterocyclic synthesis and other chemical reactions (O. Familoni, 2002).

properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(13-19-25(22,23)16-9-5-2-6-10-16)20-11-12-24-17(14-20)15-7-3-1-4-8-15/h1-10,17,19H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUJGFHMJJDMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.